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Compound of Interest

Compound Name: Felbamate-d4

Cat. No.: B023860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Felbamate-d4 (2-phenyl-1,3-propane-1,1,3,3-d4-diol dicarbamate), a deuterated analog of

the anti-epileptic drug Felbamate. This isotopically labeled compound is crucial as an internal

standard for the accurate quantification of Felbamate in biological matrices during

pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol,

summarizes key characterization data, and presents experimental methodologies for its

analysis.

Synthesis of Felbamate-d4
The synthesis of Felbamate-d4 is a multi-step process commencing with the reduction of

diethyl phenylmalonate to its deuterated diol intermediate, followed by carbamation to yield the

final product. The overall reported yield for this process is approximately 44% with an isotopic

purity exceeding 99%.[1]

Experimental Protocol: Synthesis of 2-Phenyl-(1,1,3,3-
tetra-deuterio)-1,3-propanediol
The initial step involves the reduction of diethyl phenylmalonate using a powerful deuterating

agent, lithium aluminum deuteride (LiAlD₄).

Materials:
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Diethyl phenylmalonate

Lithium aluminum deuteride (LiAlD₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Deuterated water (D₂O)

Sodium hydroxide (NaOH) solution

Rochelle's salt (potassium sodium tartrate) solution

Drying agent (e.g., anhydrous magnesium sulfate)

Organic solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

A solution of diethyl phenylmalonate in an anhydrous etheral solvent (diethyl ether or THF) is

prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen).

The flask is cooled to 0 °C in an ice bath.

A suspension of lithium aluminum deuteride in the same anhydrous solvent is slowly added

to the diethyl phenylmalonate solution with continuous stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then refluxed for several hours to ensure complete reduction.

The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O)

at 0 °C, followed by the addition of a sodium hydroxide solution and then a saturated solution

of Rochelle's salt.

The resulting mixture is stirred vigorously until a clear separation of the organic and aqueous

layers is observed.
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The organic layer is separated, and the aqueous layer is extracted multiple times with an

organic solvent (e.g., ethyl acetate).

The combined organic extracts are washed with brine, dried over an anhydrous drying agent,

filtered, and the solvent is removed under reduced pressure to yield the crude 2-Phenyl-

(1,1,3,3-tetra-deuterio)-1,3-propanediol.

The crude product can be further purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of Felbamate-d4
The deuterated diol intermediate is then converted to Felbamate-d4 via a carbamation

reaction. Several methods can be employed for this step, including the use of phosgene,

chloroformates, or a urethane exchange reaction.[2][3] A common laboratory-scale method

involves the use of sodium cyanate and an acid.

Materials:

2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol

Sodium cyanate (NaOCN)

Trifluoroacetic acid (TFA) or another suitable acid

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

The purified 2-Phenyl-(1,1,3,3-tetra-deuterio)-1,3-propanediol is dissolved in an anhydrous

solvent under an inert atmosphere.

Sodium cyanate is added to the solution.

The mixture is cooled in an ice bath, and trifluoroacetic acid is added dropwise with stirring.

The reaction is allowed to proceed at room temperature for several hours until completion,

which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched with water and extracted with an organic

solvent.

The combined organic extracts are washed, dried, and the solvent is evaporated.

The resulting crude Felbamate-d4 is purified by recrystallization or column chromatography

to yield a white crystalline solid.

Characterization of Felbamate-d4
The identity, purity, and isotopic enrichment of the synthesized Felbamate-d4 are confirmed

using various analytical techniques.

Spectroscopic Data
Table 1: NMR Spectroscopic Data for Felbamate-d4 and its Intermediate

Compound Technique Solvent
Chemical Shift (δ)
ppm

2-Phenyl-(1,1,3,3-

tetra-deuterio)-1,3-

propanediol

¹H NMR CDCl₃

7.3 (m, 5H, Ar-H), 3.0

(s, 1H, CH), 2.6 (s,

2H, OH)[4]

¹³C NMR CDCl₃
139.9, 129.3, 128.5,

127.7, 49.8[4]

Felbamate-d4 ¹H NMR (CD₃)₂SO

7.2 (m, 5H, Ar-H), 6.4

(bs, 4H, NH₂), 3.1 (s,

1H, CH)[4]

Table 2: Mass Spectrometry Data for Felbamate-d4 and its Intermediate
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Compound Technique
Ionization
Mode

[M+H]⁺ (m/z)
Fragment Ions
(m/z)

2-Phenyl-

(1,1,3,3-tetra-

deuterio)-1,3-

propanediol

GC/MS CI-methane 157
139, 121, 106,

93[4]

Felbamate-d4 LC-MS/MS ESI (+) 243.3

Not explicitly

detailed, but

unlabeled

Felbamate

fragments to

117[5]

Physicochemical Properties
Table 3: Physicochemical Properties of Felbamate-d4

Property Value Reference

CAS Number 106817-52-1 [6]

Molecular Formula C₁₁H₁₀D₄N₂O₄ [6]

Molecular Weight 242.3 g/mol [6]

Isotopic Purity ≥99% deuterated forms (d₁-d₄) [6]

Appearance White crystalline solid [3]

Melting Point 148-150 °C [4]

Analytical Methodologies
Felbamate-d4 is primarily used as an internal standard for the quantification of felbamate in

biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Experimental Protocol: LC-MS/MS Quantification of
Felbamate
This protocol provides a general framework for the analysis of felbamate using Felbamate-d4
as an internal standard. Method parameters may require optimization based on the specific

instrumentation and matrix.

Sample Preparation:

To a 100 µL aliquot of the biological sample (e.g., plasma, tissue homogenate), add a known

concentration of Felbamate-d4 internal standard solution.

Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g.,

acetonitrile).

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

LC Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid

in water) and an organic solvent (e.g., methanol or acetonitrile).

Ionization: Electrospray ionization (ESI) in positive ion mode.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode.

MRM Transition for Felbamate: m/z 239 → 117[5]

MRM Transition for Felbamate-d4: m/z 243 → 117 (predicted, based on the stable isotope

label)
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Table 4: Representative LC-MS/MS Method Validation Parameters for Felbamate Quantification

Parameter Typical Value

Linearity Range 2.5 - 500 ng/mL in plasma[7]

Recovery >97% in plasma and tissue homogenates[7]

Accuracy
>92% in mouse matrices; >88% in human

plasma[7]

Precision (RSD) <15%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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